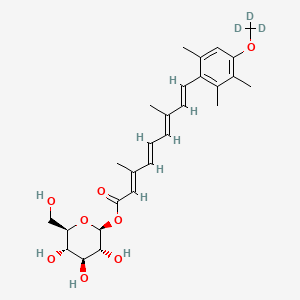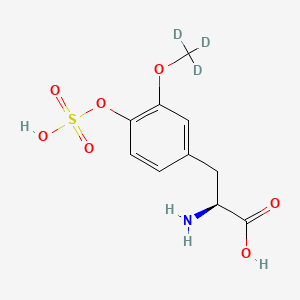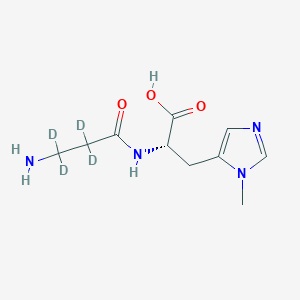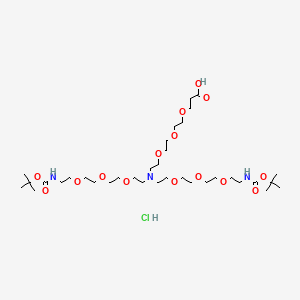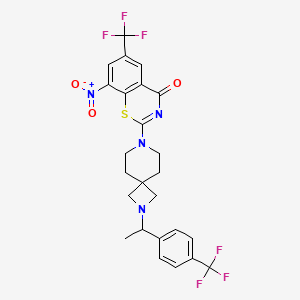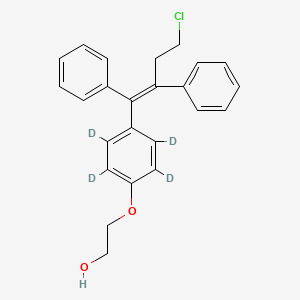
Ospemifene-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ospemifene is a non-hormonal selective estrogen receptor modulator (SERM) used primarily for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy due to menopause . The deuterium labeling in Ospemifene-d4-1 makes it particularly useful as an internal standard in mass spectrometry for the quantification of ospemifene .
Preparation Methods
The preparation of Ospemifene-d4-1 involves the deuteration of ospemifene. The synthetic route typically starts with the precursor Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)phenol . The McMurry coupling reaction is often employed, where two ketone groups are coupled to form the desired product . The reaction conditions usually involve the use of titanium chloride and a reducing agent such as zinc . Industrial production methods for this compound are similar but scaled up to meet commercial demands.
Chemical Reactions Analysis
Ospemifene-d4-1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles like halides or alkoxides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ospemifene-d4-1 has a wide range of scientific research applications:
Mechanism of Action
Ospemifene-d4-1, like its parent compound ospemifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors α and β with high affinity (K_i values of 380 and 410 nM, respectively) . The compound exerts tissue-specific estrogenic agonist or antagonist effects, depending on the target tissue . For instance, it has an agonistic effect on the endometrium and a bone-sparing effect by interacting with osteoblasts and osteoclasts .
Comparison with Similar Compounds
Ospemifene-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications . Similar compounds include:
Tamoxifen: Another SERM used primarily for the treatment of breast cancer.
Raloxifene: A SERM used for the prevention and treatment of osteoporosis in postmenopausal women.
Lasofoxifene: A SERM with potential benefits in treating menopausal symptoms and reducing fracture risk.
Each of these compounds has distinct pharmacological profiles and applications, but this compound stands out for its specific use in analytical chemistry and its unique deuterium labeling .
Properties
Molecular Formula |
C24H23ClO2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]-2,3,5,6-tetradeuteriophenoxy]ethanol |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-/i11D,12D,13D,14D |
InChI Key |
LUMKNAVTFCDUIE-SGNFIWNSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[2H])[2H])OCCO)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


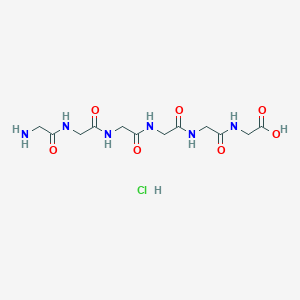
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
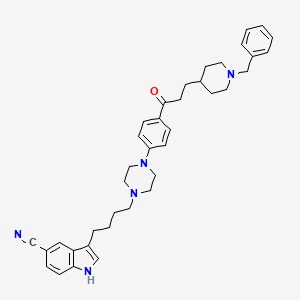

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
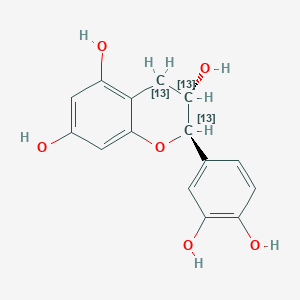

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
